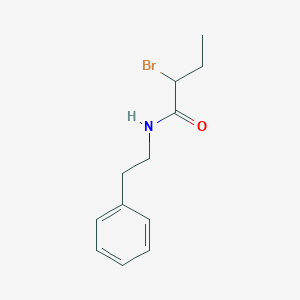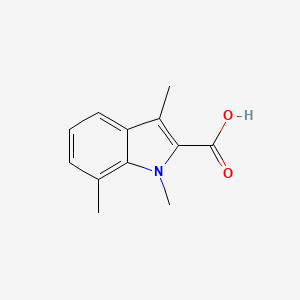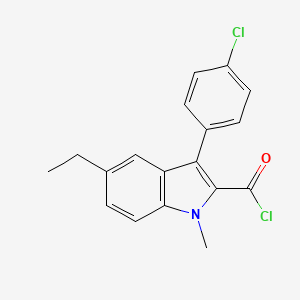
2-bromo-N-(2-phenylethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-phenylethyl)butanamide is an organic compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol . This compound is characterized by the presence of a bromine atom, a butanamide group, and a phenylethyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-phenylethyl)butanamide typically involves the bromination of butanamide derivatives followed by the introduction of the phenylethyl group. One common method includes the reaction of butanamide with bromine in the presence of a suitable catalyst to form the bromo derivative. This intermediate is then reacted with 2-phenylethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve high purity levels required for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-N-(2-phenylethyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the amide group can yield amines or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Applications De Recherche Scientifique
2-bromo-N-(2-phenylethyl)butanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the phenylethyl group play crucial roles in its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-N-(4-ethylphenyl)butanamide
- 2-bromo-N-(4-methylphenyl)butanamide
- 2-bromo-N-(2-ethyl-6-methylphenyl)butanamide
Uniqueness
2-bromo-N-(2-phenylethyl)butanamide is unique due to its specific structural features, such as the phenylethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications .
Propriétés
IUPAC Name |
2-bromo-N-(2-phenylethyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-2-11(13)12(15)14-9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNRUXYLOPXKOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCC1=CC=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1344449.png)

![(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1344456.png)
![(2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1344457.png)
![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid](/img/structure/B1344461.png)
![5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1344464.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344472.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344473.png)
![4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344474.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344475.png)


![4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1344481.png)
